molecular formula C21H19ClN4O4 B12428644 Lenvatinib-d5

Lenvatinib-d5

Cat. No.: B12428644
M. Wt: 431.9 g/mol
InChI Key: WOSKHXYHFSIKNG-JEUZXZGESA-N
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Description

Lenvatinib-d5 is a deuterated form of lenvatinib, a receptor tyrosine kinase inhibitor. Lenvatinib is primarily used in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lenvatinib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenvatinib-d5 involves the incorporation of deuterium atoms into the lenvatinib molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of lenvatinib can result in the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Lenvatinib-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Lenvatinib-d5 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of lenvatinib. Its applications include:

    Pharmacokinetic Studies: this compound is used to trace the metabolic pathways and distribution of lenvatinib in the body.

    Metabolic Studies: Researchers use this compound to identify and quantify metabolites of lenvatinib.

    Mechanistic Studies: this compound helps in understanding the molecular mechanisms and targets of lenvatinib in cancer treatment.

    Drug Development: this compound is used in the development of new therapeutic agents and formulations.

Mechanism of Action

Lenvatinib-d5, like lenvatinib, inhibits the kinase activities of vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and other receptor tyrosine kinases involved in tumor growth and angiogenesis. By blocking these receptors, this compound disrupts the signaling pathways that promote cancer cell proliferation, migration, and survival. This leads to the inhibition of tumor growth and angiogenesis, ultimately resulting in cancer cell death.

Comparison with Similar Compounds

Lenvatinib-d5 is compared with other receptor tyrosine kinase inhibitors, such as:

    Sorafenib: Another multi-targeted tyrosine kinase inhibitor used in cancer treatment.

    Sunitinib: A tyrosine kinase inhibitor that targets similar receptors as lenvatinib.

    Pazopanib: A tyrosine kinase inhibitor with a broad spectrum of activity against various cancer types.

Uniqueness

This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to improved stability and reduced metabolic degradation, making it a valuable tool in scientific research.

Properties

Molecular Formula

C21H19ClN4O4

Molecular Weight

431.9 g/mol

IUPAC Name

4-[3-chloro-4-[(1,2,2,3,3-pentadeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,11D

InChI Key

WOSKHXYHFSIKNG-JEUZXZGESA-N

Isomeric SMILES

[2H]C1(C(C1([2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl)([2H])[2H])[2H]

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl

Origin of Product

United States

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